molecular formula C12H14ClNO4 B1427178 4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid CAS No. 1340354-00-8

4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid

Cat. No. B1427178
M. Wt: 271.69 g/mol
InChI Key: LLLRCEYNJFVYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid” is an organic compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .


Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is used for the protection of the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .

Scientific Research Applications

Catalytic Efficiency in N-tert-Butoxycarbonylation

The application of 4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid is evident in the catalytic efficiency of N-tert-butoxycarbonylation of amines. The compound, when used with di-tert-butyl dicarbonate and heteropoly acid H3PW12O40, facilitates efficient N-tert-butoxycarbonylation at room temperature, with no significant side products observed. This process is crucial for the production of N-Boc-protected amino acids, used extensively in peptide synthesis due to their resistance to racemization (Heydari et al., 2007).

Role in Enantioselective Fluorescence Sensing

Another significant application is in enantioselective fluorescence sensing of chiral amino alcohols. A compound synthesized from 3-tert-butylaniline and 2-chlorobenzoic acid, resembling 4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid in structure, forms a highly fluorescent scandium complex. This complex is used for the accurate measurement of both the total amount and the enantiomeric excess of several amino alcohols at micromolar concentrations (Liu, Pestano, & Wolf, 2008).

Synthesis of Beta-Amino Acid Pharmacophore

Furthermore, this compound plays a pivotal role in the asymmetric hydrogenation of enamine esters, a process crucial for synthesizing beta-amino acid pharmacophores. These pharmacophores are integral in drug development, particularly for creating compounds with specific stereochemical configurations (Kubryk & Hansen, 2006).

Development of Unnatural Amino Acids

4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid is also instrumental in synthesizing stereoisomers of unnatural amino acids, which are crucial in the development of new pharmaceuticals and in the study of protein structure and function (Bakonyi et al., 2013).

Efficient Synthesis of Benzyl Amino Esters

The compound is also used in the efficient synthesis of benzyl amino esters. These esters are derived from natural or protected l-amino acids, showcasing the compound's versatility in synthesizing various biochemically relevant molecules (Koseki, Yamada, & Usuki, 2011).

Safety And Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) in dipeptide synthesis has been explored . This approach expands the applicability of AAILs and could be a promising direction for future research .

properties

IUPAC Name

3-chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-5-4-7(10(15)16)6-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLRCEYNJFVYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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